molecular formula C7H10ClN3 B1346389 6-chloro-N-propylpyrazin-2-amine CAS No. 951884-52-9

6-chloro-N-propylpyrazin-2-amine

Cat. No. B1346389
M. Wt: 171.63 g/mol
InChI Key: FTDDBUCCKNVIJZ-UHFFFAOYSA-N
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Description

6-chloro-N-propylpyrazin-2-amine is a synthetic organic compound . It has a molecular formula of C7H10ClN3 and a molecular weight of 171.6274 .


Molecular Structure Analysis

The molecular structure of 6-chloro-N-propylpyrazin-2-amine consists of a pyrazine ring, which is a six-membered aromatic ring containing two nitrogen atoms . The pyrazine ring is substituted at the 2-position with an amine group and at the 6-position with a chlorine atom .


Physical And Chemical Properties Analysis

6-chloro-N-propylpyrazin-2-amine has a molecular weight of 171.6274 . The density is not explicitly mentioned in the search results.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Pyrazine Derivatives : Research indicates a method for synthesizing 6-methylpyrazine-2-yl-amines, which could potentially include derivatives like 6-chloro-N-propylpyrazin-2-amine. This process involves arylation of diethyl malonate and subsequent hydrolysis/decarboxylation (Colbon et al., 2008).

  • Labeling with Fluorine-18 : A study presents a method for preparing (fluoromethyl)pyridyl-substituted amines, including compounds structurally related to 6-chloro-N-propylpyrazin-2-amine, for labeling with the radionuclide fluorine-18 (Lee & Chi, 1999).

  • Anticancer Activity of Related Compounds : Compounds derived from similar pyrazine structures have been studied for their anticancer activities against prostate cancer cells. This suggests potential research avenues for 6-chloro-N-propylpyrazin-2-amine in oncology (Demirci & Demirbas, 2019).

Biological and Pharmaceutical Applications

  • Antimicrobial Activities : Research on 2-arylhydrazononitriles, structurally related to pyrazines, demonstrates promising antimicrobial activities against various bacteria and yeast. This indicates potential research interest in the antimicrobial properties of 6-chloro-N-propylpyrazin-2-amine (Behbehani et al., 2011).

  • Use in Polymerization Processes : Studies on group 4 metal complexes containing aminopyridinato ligands, similar to 6-chloro-N-propylpyrazin-2-amine, show applications in olefin oligo- and polymerization, indicating potential industrial uses (Fuhrmann et al., 1996).

  • Potential in Organic Synthesis : Research on reactions involving amines and acetylenecarboxylic acid, including compounds structurally similar to 6-chloro-N-propylpyrazin-2-amine, provides insights into their potential application in organic synthesis (Iwanami et al., 1964).

Other Relevant Studies

  • Synthesis of N-Substituted Derivatives : Research on the synthesis of N-substituted-6-alkoxypteridin-4-amines, which includes methods relevant to the synthesis of derivatives of 6-chloro-N-propylpyrazin-2-amine, suggests a variety of potential applications in chemical and pharmaceutical research (Duan et al., 2012).
  • Atrazine Synthesis Optimization : Research focusing on the synthesis of atrazine, which shares structural similarities with 6-chloro-N-propylpyrazin-2-amine, highlights the importance of reagent addition sequence and its impact on yield and efficiency. This is pertinent for optimizing synthesis processes in industrial chemistry (Barton et al., 2003).

  • Aminopyridines Synthesis : A study on 2-aminopyridines demonstrates the significance of these compounds in biological and chemical applications, suggesting similar relevance for 6-chloro-N-propylpyrazin-2-amine. This study underscores the value of flexible and efficient synthesis methods (Bolliger et al., 2011).

  • Palladium-Catalyzed Amination : Research involving the palladium-catalyzed amination of chloro-terpyridine, which is related to the chemistry of 6-chloro-N-propylpyrazin-2-amine, has implications for the synthesis of amine-containing complexes, potentially useful in various chemical and pharmaceutical contexts (Johansson, 2006).

Safety And Hazards

6-chloro-N-propylpyrazin-2-amine is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .

properties

IUPAC Name

6-chloro-N-propylpyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3/c1-2-3-10-7-5-9-4-6(8)11-7/h4-5H,2-3H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTDDBUCCKNVIJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=CN=CC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70650091
Record name 6-Chloro-N-propylpyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N-propylpyrazin-2-amine

CAS RN

951884-52-9
Record name 6-Chloro-N-propylpyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Sengmany, J Lebre, E Le Gall, E Leonel - Tetrahedron, 2015 - Elsevier
A mild, easy-to-perform, and versatile method for the formation of aminochlorodiazines from reaction of several types of dichlorodiazines (ie, pyridazines, pyrimidines, and pyrazines) …
Number of citations: 15 www.sciencedirect.com

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